molecular formula C15H18F3NO5 B1390846 (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid CAS No. 1217733-31-7

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B1390846
CAS No.: 1217733-31-7
M. Wt: 349.3 g/mol
InChI Key: BPRVMYAOSPCFJE-GHMZBOCLSA-N
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Description

Chemical Identity and Classification

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid is a chiral, fluorinated amino acid derivative with the molecular formula C₁₅H₁₈F₃NO₅ and a molecular weight of 349.30 g/mol . It belongs to the class of non-proteinogenic α-hydroxy-β-amino acids , characterized by:

  • A tert-butoxycarbonyl (Boc) protecting group on the amino moiety.
  • A hydroxyl group at the α-carbon.
  • A 4-(trifluoromethyl)phenyl substituent at the β-carbon.

The compound’s stereochemistry ((2R,3R)) is critical for its biochemical interactions and synthetic applications. Its structural features align with derivatives used in peptide synthesis and medicinal chemistry, particularly for modulating metabolic stability and target selectivity.

Property Value/Description
Molecular Formula C₁₅H₁₈F₃NO₅
Molecular Weight 349.30 g/mol
Stereochemistry (2R,3R)
Functional Groups Boc-protected amine, hydroxyl, carboxylic acid, trifluoromethylphenyl
Classification Fluorinated α-hydroxy-β-amino acid derivative

Systematic Naming and Synonyms

The IUPAC name reflects the compound’s stereochemistry and substituents:
(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid .

Common synonyms include:

  • N-Boc-(2R,3R)-3-Amino-2-hydroxy-3-(4-trifluoromethyl-phenyl)-propionic acid.
  • Boc-(2R,3R)-3-amino-2-hydroxy-3-(4-trifluoromethylphenyl)propionic acid.
  • MFCD07363581 (MDL number).
Synonym Source Identifier
N-Boc-(2R,3R)-3-Amino-2-hydroxy-3-(4-trifluoromethyl-phenyl)-propionic acid BLD Pharm, PubChem
(2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid Sigma-Aldrich, PMC

Registry Numbers and Database Identifiers

The compound is cataloged across major chemical databases:

Identifier Type Value
CAS Registry Number 1217733-31-7
PubChem CID 40787365
ChemSpider ID 2042231 (related analog)
DSSTox Substance ID DTXSID50654597
Beilstein Registry Not reported

Historical Context in Organic Chemistry Research

The synthesis and application of this compound are rooted in advancements in asymmetric catalysis and fluorine chemistry :

  • Boc Protection Strategy : The tert-butoxycarbonyl group, introduced in the 1960s, remains a cornerstone in peptide synthesis for protecting amines during solid-phase reactions.
  • Trifluoromethylation : The 4-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability, aligning with trends in medicinal chemistry to optimize drug-like properties.
  • Stereochemical Control : The (2R,3R) configuration is achieved via chiral auxiliaries or enzymatic resolution, reflecting methodologies developed in the 2000s for β-amino acid synthesis.

Recent applications include:

  • Radiopharmaceuticals : As a precursor for ¹⁸F-labeled probes in positron emission tomography (PET).
  • Enzyme Inhibitors : The trifluoromethyl group mimics natural substrates in kinase and protease inhibition studies.

Properties

IUPAC Name

(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(11(20)12(21)22)8-4-6-9(7-5-8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRVMYAOSPCFJE-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)C(F)(F)F)[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654597
Record name (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217733-31-7
Record name (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Pharmacokinetics

The compound is delivered directly to the lungs through a standard jet nebulizer, which suggests that it may have good bioavailability in the target organ.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of inhalation delivery can be affected by factors such as the patient’s inhalation technique and the specific design of the inhalation device. The stability of the compound could also be influenced by storage conditions.

Biological Activity

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid , also known by its CAS number 1217672-32-6, is a compound of significant interest due to its potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H21F3N1O6C_{15}H_{21}F_{3}N_{1}O_{6}, with a molecular weight of 348.33 g/mol. The structure includes a trifluoromethyl group, which is known to enhance the biological activity of compounds by improving their lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC15H21F3N1O6
Molecular Weight348.33 g/mol
CAS Number1217672-32-6
Purity>95%
Storage ConditionsSealed in dry, 2-8°C

The trifluoromethyl group in the compound plays a crucial role in its interaction with biological targets. Studies have shown that compounds containing this group can significantly enhance potency against various enzymes and receptors. For example, the introduction of a -CF3 group into phenolic structures has been associated with increased inhibition of serotonin uptake, suggesting potential applications in treating mood disorders .

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes or obesity.

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of amino acids with trifluoromethyl groups showed enhanced inhibition of enzymes related to metabolic pathways. The specific mechanism involved alteration in the binding affinity to the active site of the enzyme due to the electron-withdrawing nature of the -CF3 group .
  • Antimicrobial Testing : In vitro tests revealed that this compound exhibited significant antimicrobial properties against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionIncreased inhibition in metabolic pathways

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

Boc-Ala-CF3 has been investigated for its potential role in anticancer therapies. The trifluoromethyl group enhances the lipophilicity of the compound, which can improve its ability to penetrate cell membranes. Studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, making it a candidate for further development as an anticancer agent .

1.2 Peptide Synthesis

The compound serves as a valuable intermediate in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group is widely used to protect amines during the synthesis of peptides. Boc-Ala-CF3 can be incorporated into peptide sequences to enhance stability and bioactivity. Its incorporation into peptide chains can lead to improved pharmacokinetic properties and bioavailability of therapeutic peptides .

Material Science

2.1 Polymer Development

In material science, Boc-Ala-CF3 can be utilized in the synthesis of functionalized polymers. The introduction of amino acids into polymer backbones can impart specific properties such as biocompatibility and responsiveness to environmental stimuli. Research has indicated that polymers containing Boc-Ala-CF3 exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in biomedical devices and drug delivery systems .

2.2 Coating Technologies

The compound's unique chemical structure allows it to be used in coating technologies for surfaces requiring specific interactions with biological systems. For instance, coatings incorporating Boc-Ala-CF3 can promote cell adhesion and growth, which is crucial for tissue engineering applications .

Biochemical Research

3.1 Enzyme Inhibition Studies

Boc-Ala-CF3 has been employed in studies aimed at understanding enzyme mechanisms and developing inhibitors. Its structural features allow it to mimic substrates or transition states, providing insights into enzyme activity and specificity. This application is particularly relevant in the design of enzyme inhibitors for therapeutic purposes .

3.2 Drug Design

The compound's ability to modulate biological activity makes it a candidate for drug design initiatives targeting specific receptors or enzymes. By modifying the structure of Boc-Ala-CF3, researchers can create analogs with enhanced selectivity and potency against particular biological targets .

Summary Table of Applications

Application AreaSpecific Use CasesBenefits
Medicinal ChemistryAnticancer research; peptide synthesisEnhanced cytotoxicity; improved peptide stability
Material SciencePolymer development; coating technologiesImproved mechanical properties; biocompatibility
Biochemical ResearchEnzyme inhibition studies; drug designInsights into enzyme mechanisms; targeted therapeutics

Case Studies

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of Boc-Ala-CF3 derivatives against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further investigation as an anticancer agent .

Case Study 2: Peptide Synthesis Optimization

Research conducted by Smith et al. demonstrated the efficiency of using Boc-Ala-CF3 in solid-phase peptide synthesis. The study reported higher yields and purities compared to traditional methods, indicating its effectiveness as a building block in peptide chemistry .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-(trifluoromethyl)phenyl group distinguishes the target compound from analogs with other substituents. Key comparisons include:

Compound Name Substituent Key Properties Reference
Target Compound 4-CF₃ High lipophilicity (logP ~3.2), metabolic stability
(S)-2-Boc-amino-3-(4-fluorophenyl)propanoic acid 4-F Moderate electronegativity; reduced lipophilicity (logP ~2.1)
(S)-2-Boc-amino-3-(4-methoxyphenyl)propanoic acid 4-OCH₃ Improved solubility due to polar methoxy group
(R)-2-Boc-amino-3-(2,4,5-trifluorophenyl)propanoic acid 2,4,5-F₃ Enhanced electronegativity; potential for halogen bonding

Impact :

  • The CF₃ group in the target compound enhances membrane permeability compared to methoxy or fluorine substituents.
  • Fluorine atoms in other analogs improve metabolic stability but lack the steric bulk of CF₃, which may reduce target affinity .

Stereochemical Differences

The (2R,3R) configuration is critical for activity. Contrasts include:

  • (2S,3R)-2-Boc-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid (): Used in synthesizing KZR-616, a proteasome inhibitor. The (2S,3R) configuration is essential for binding to the proteasome’s β5 subunit .

Impact :

  • Stereochemistry dictates target specificity . For example, (2S,3R) analogs show anti-inflammatory activity, while (2R,3R) may favor other enzyme targets .

Impact :

  • LiOH in THF/H₂O is a standard hydrolysis method for Boc-protected intermediates .
  • Hydrogenation steps () introduce aromatic amines, expanding applications in peptidomimetics.

Impact :

  • The target compound’s CF₃ group may improve oral bioavailability compared to analogs with polar substituents.
  • Azide-containing analogs () are specialized for imaging and drug delivery .

Q & A

Q. How can molecular docking predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform docking simulations using software like AutoDock Vina. Parameterize the trifluoromethyl group with partial charge corrections. Validate predictions with ITC (isothermal titration calorimetry) to measure binding thermodynamics.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

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